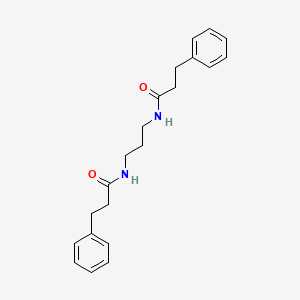
N,N'-propane-1,3-diylbis(3-phenylpropanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-PHENYL-N-[3-(3-PHENYLPROPANAMIDO)PROPYL]PROPANAMIDE is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-N-[3-(3-PHENYLPROPANAMIDO)PROPYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-phenylpropanoic acid with propylamine to form an amide intermediate. This intermediate is then reacted with another equivalent of 3-phenylpropanoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3-PHENYL-N-[3-(3-PHENYLPROPANAMIDO)PROPYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-PHENYL-N-[3-(3-PHENYLPROPANAMIDO)PROPYL]PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-PHENYL-N-[3-(3-PHENYLPROPANAMIDO)PROPYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The phenyl and amide groups play a crucial role in binding to target molecules, influencing their activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylpropionamide: Shares the phenyl and amide groups but has a simpler structure.
Propionanilide: Another related compound with similar functional groups.
Uniqueness
3-PHENYL-N-[3-(3-PHENYLPROPANAMIDO)PROPYL]PROPANAMIDE is unique due to its extended structure with multiple phenyl and amide groups, which contribute to its distinct chemical and biological properties. This complexity allows for a broader range of applications and interactions compared to simpler analogs .
Eigenschaften
Molekularformel |
C21H26N2O2 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
3-phenyl-N-[3-(3-phenylpropanoylamino)propyl]propanamide |
InChI |
InChI=1S/C21H26N2O2/c24-20(14-12-18-8-3-1-4-9-18)22-16-7-17-23-21(25)15-13-19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,22,24)(H,23,25) |
InChI-Schlüssel |
MNOBWVSOKGQGSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NCCCNC(=O)CCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![17-(4-bromophenyl)-1-{(E)-[(3-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14951799.png)
![N-methyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(pyrrolidin-1-yl)benzyl]acetamide](/img/structure/B14951814.png)
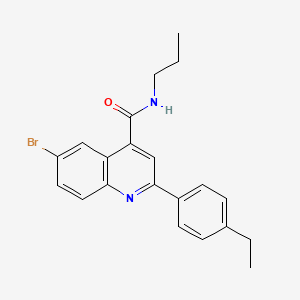
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B14951822.png)
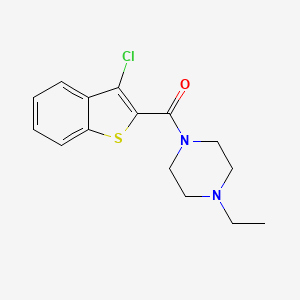
![ethyl 4,5-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B14951835.png)

![6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14951845.png)
methanone](/img/structure/B14951851.png)
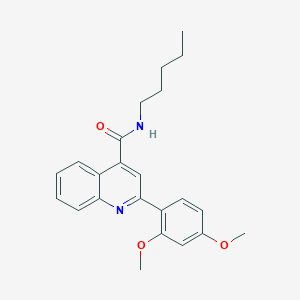
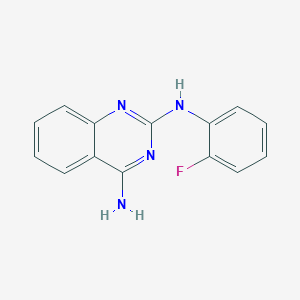
![(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B14951876.png)
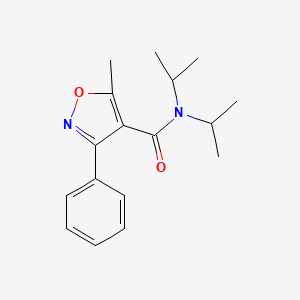
![N-[2-methyl-6-(propan-2-yl)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14951891.png)
